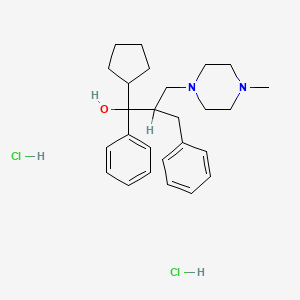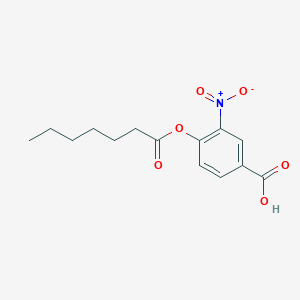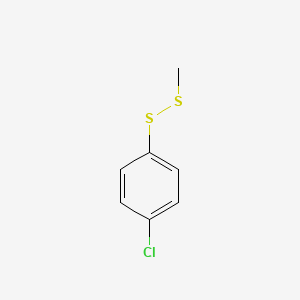![molecular formula C8H11I B14651578 3-Iodobicyclo[3.2.1]oct-2-ene CAS No. 49826-43-9](/img/structure/B14651578.png)
3-Iodobicyclo[3.2.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodobicyclo[321]oct-2-ene is an organic compound with a unique bicyclic structure It is a derivative of bicyclo[321]oct-2-ene, where an iodine atom is attached to the third carbon of the bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodobicyclo[3.2.1]oct-2-ene typically involves the iodination of bicyclo[3.2.1]oct-2-ene. One common method is the reaction of bicyclo[3.2.1]oct-2-ene with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or a peracid. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodobicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: The iodine atom can be reduced to form the parent bicyclo[3.2.1]oct-2-ene.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of hydroxyl, cyano, or amino derivatives.
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of bicyclo[3.2.1]oct-2-ene.
Wissenschaftliche Forschungsanwendungen
3-Iodobicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Used in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Iodobicyclo[3.2.1]oct-2-ene in chemical reactions involves the reactivity of the iodine atom. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In oxidation reactions, the double bond in the bicyclic structure can be targeted to form epoxides or ketones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.1]oct-2-ene: The parent compound without the iodine substitution.
3-Chlorobicyclo[3.2.1]oct-2-ene: A similar compound with a chlorine atom instead of iodine.
3-Bromobicyclo[3.2.1]oct-2-ene: A similar compound with a bromine atom instead of iodine.
Uniqueness
3-Iodobicyclo[3.2.1]oct-2-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The larger atomic size and lower electronegativity of iodine make it a better leaving group, enhancing its utility in substitution reactions.
Eigenschaften
CAS-Nummer |
49826-43-9 |
|---|---|
Molekularformel |
C8H11I |
Molekulargewicht |
234.08 g/mol |
IUPAC-Name |
3-iodobicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C8H11I/c9-8-4-6-1-2-7(3-6)5-8/h4,6-7H,1-3,5H2 |
InChI-Schlüssel |
GTGJSNGNHJMONL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC(=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane](/img/structure/B14651495.png)
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)
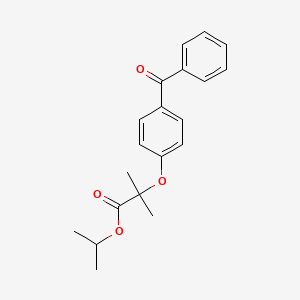


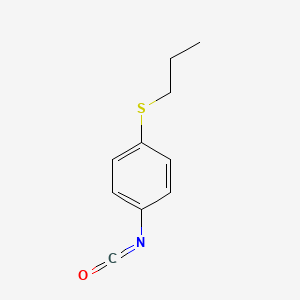
![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)


